4-Bromobenzamidoxime
Overview
Description
4-Bromobenzamidoxime, also known as 4-bromo-N’-hydroxybenzenecarboximidamide, is a chemical compound with the molecular formula C7H7BrN2O and a molecular weight of 215.05 g/mol . This compound is characterized by the presence of a bromine atom attached to a benzene ring, along with an amidoxime functional group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-Bromobenzamidoxime typically involves the reaction of 4-bromobenzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the formation of the amidoxime group . The general reaction scheme is as follows:
4-bromobenzonitrile+hydroxylamine hydrochloride→this compound
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
4-Bromobenzamidoxime undergoes various chemical reactions, including:
Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions are 4-bromobenzonitrile, 4-bromobenzoic acid, and 4-bromoaniline .
Scientific Research Applications
4-Bromobenzamidoxime has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-Bromobenzamidoxime involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor of certain enzymes, thereby affecting metabolic processes. The amidoxime group in the compound is known to interact with metal ions, which can influence its activity and binding affinity to target proteins .
Comparison with Similar Compounds
4-Bromobenzamidoxime can be compared with other similar compounds, such as:
4-Bromoaniline: This compound lacks the amidoxime group and is primarily used as an intermediate in organic synthesis.
4-Bromobenzonitrile: Similar to this compound but with a nitrile group instead of an amidoxime group, used in the synthesis of various organic compounds.
4-Bromobenzoic Acid: Contains a carboxylic acid group and is used in the production of pharmaceuticals and polymers.
The uniqueness of this compound lies in its amidoxime functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
69113-23-1 |
---|---|
Molecular Formula |
C7H7BrN2O |
Molecular Weight |
215.05 g/mol |
IUPAC Name |
4-bromo-N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C7H7BrN2O/c8-6-3-1-5(2-4-6)7(9)10-11/h1-4,11H,(H2,9,10) |
InChI Key |
KCHIZOZPSSURRB-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C(=N\O)/N)Br |
SMILES |
C1=CC(=CC=C1C(=NO)N)Br |
Canonical SMILES |
C1=CC(=CC=C1C(=NO)N)Br |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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